molecular formula C17H15N B5409912 8-methyl-2-(2-methylphenyl)quinoline

8-methyl-2-(2-methylphenyl)quinoline

Cat. No.: B5409912
M. Wt: 233.31 g/mol
InChI Key: VSMKVRALQUJRDN-UHFFFAOYSA-N
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Description

8-methyl-2-(2-methylphenyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-(2-methylphenyl)quinoline can be achieved through various classical methods used for quinoline derivatives. Some of the well-known synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.

    Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs scalable and efficient methods such as:

    Catalytic Hydrogenation: This method involves the reduction of quinoline derivatives using hydrogen gas in the presence of a metal catalyst.

    Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction rates and improve yields.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-(2-methylphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-methyl-2-(2-methylphenyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as antimalarial and anti-inflammatory agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methyl-2-(2-methylphenyl)quinoline depends on its specific application. In biological systems, quinoline derivatives are known to interact with various molecular targets, including:

    DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes can lead to the disruption of DNA replication and transcription in bacteria.

    Receptor Tyrosine Kinases: Inhibition of these receptors can interfere with cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure but without the methyl and methylphenyl substituents.

    2-methylquinoline: A derivative with a single methyl substituent on the quinoline ring.

    2-phenylquinoline: A derivative with a phenyl substituent on the quinoline ring.

Uniqueness

8-methyl-2-(2-methylphenyl)quinoline is unique due to the presence of both methyl and methylphenyl substituents, which can influence its chemical reactivity and potential applications. These substituents can enhance its biological activity and make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-methyl-2-(2-methylphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-6-3-4-9-15(12)16-11-10-14-8-5-7-13(2)17(14)18-16/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMKVRALQUJRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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